Aluminum cerium magnesium terbium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum cerium magnesium terbium oxide, chemically formulated as Ce₀.₆₇Tb₀.₃₃MgAl₁₁O₁₉ (CMAT), is a terbium-doped mixed-metal oxide characterized by its unique crystallographic structure and multifunctional properties. Synthesized via sintering and grinding processes, CMAT exhibits a dominant magnesium cerium terbium aluminum oxide phase (ICDD card 00-036-0073) with a coherent scattering region (CSR) size increased by 6–15× post-sintering .

Preparation Methods

The synthesis of aluminum cerium magnesium terbium oxide can be achieved through several methods, including spray pyrolysis and combustion methods . These methods involve the careful control of reaction conditions to ensure the proper incorporation of each element into the oxide matrix. Industrial production methods often utilize high-temperature processes to achieve the desired crystalline structure and particle size .

Chemical Reactions Analysis

Aluminum cerium magnesium terbium oxide undergoes various chemical reactions, including oxidation and reduction. The compound’s reactivity is influenced by the presence of rare earth elements like cerium and terbium, which can participate in redox reactions. Common reagents used in these reactions include strong oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphor Applications

Lighting and Displays

- Fluorescent Lamps : The compound is extensively used as a phosphor in fluorescent lamps. It enhances the brightness and color rendition of lighting systems by emitting bright green light when excited by ultraviolet radiation. This property is crucial for improving the efficiency of fluorescent lighting technologies .

- Television Screens : In color television tubes, terbium-doped phosphors contribute to the vivid green colors essential for high-quality displays. The incorporation of aluminum and cerium helps stabilize the luminescent properties of the phosphor, ensuring longevity and performance .

Case Study: Terbium-Activated Phosphors

A study demonstrated that using a terbium-activated cerium magnesium aluminate phosphor resulted in a significant reduction in the amount of terbium required for effective luminescence, achieving similar brightness levels with approximately 25% less terbium compared to traditional methods. This advancement not only reduces costs but also minimizes reliance on rare earth elements .

Solid-State Devices

Dopant in Electronics

- Semiconductors : Terbium's role as a dopant in solid-state devices is notable. It enhances the electrical properties of materials used in electronics and semiconductors, contributing to improved performance under high-temperature conditions .

- Fuel Cells : In high-temperature fuel cells, terbium-doped materials help stabilize the structure and enhance conductivity, making them suitable for energy applications .

Advanced Materials and Coatings

Membrane Technology

- Ultrafiltration Membranes : Research has shown that incorporating aluminum cerium magnesium terbium oxide into polyethersulfone ultrafiltration membranes significantly improves their fouling resistance and hydrophilicity. The modified membranes demonstrated enhanced performance in filtering applications without substantial energy loss .

Case Study: Fouling Behavior Analysis

In a recent study on ultrafiltration membranes modified with cerium magnesium aluminate doped with terbium, it was found that the addition of this compound led to improved surface roughness and hydrophilic characteristics, resulting in better resistance to fouling compared to unmodified membranes .

Metallurgical Applications

Aluminum Alloys

- Strength Enhancement : The addition of cerium and magnesium to aluminum alloys has been shown to improve their mechanical properties, including strength and thermal stability. This application is particularly relevant in industries requiring lightweight yet strong materials, such as aerospace and automotive sectors .

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Lighting | Enhanced brightness and color rendition | Fluorescent lamps |

| Electronics | Improved electrical properties | Solid-state devices |

| Filtration | Increased fouling resistance | Ultrafiltration membranes |

| Metallurgy | Improved strength and thermal stability | Aluminum alloys for aerospace |

Mechanism of Action

The mechanism of action of aluminum cerium magnesium terbium oxide is primarily based on its luminescent properties. The addition of terbium allows the transfer of excitation energy from cerium to terbium, resulting in the formation of green luminescence . This energy transfer mechanism is crucial for its applications in display technologies and other luminescent materials.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key Insights :

- CMAT’s hexagonal structure contrasts with the cubic/spinel phases of CeO₂−MgAl₂O₄ and MgO−CeO₂.

- The terbium doping in CMAT introduces redox-active Tb³⁺/Tb⁴⁺ sites, enhancing oxygen storage capacity compared to undoped CeO₂ composites .

Thermal and Catalytic Performance

Key Insights :

- CMAT’s high thermal stability (>1200°C) surpasses CeO₂−MgAl₂O₄ and MgO−CeO₂, making it suitable for high-temperature applications .

- While CeO₂−Ni/Al₂O₃ excels in acidic corrosion resistance, CMAT’s terbium doping may enhance redox-driven antifouling in oxidative environments .

Key Insights :

- CMAT outperforms undoped CeO₂ composites in antifouling but lags behind CeO₂−TiO₂/Al in mechanical adhesion .

- In rare-earth recovery, CMAT’s terbium content enables selective extraction, a niche advantage over MgO−CeO₂ .

Environmental and Economic Considerations

Key Insights :

- CMAT’s reliance on terbium (critical rare earth) raises supply-chain concerns, whereas MgO−CeO₂ uses more abundant magnesium .

Biological Activity

Aluminum cerium magnesium terbium oxide (CMAT) is a compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and nanotechnology. This article explores the biological activity of CMAT, including its synthesis, characterization, and implications for health and disease treatment.

Synthesis and Characterization

CMAT is synthesized through various methods, including solid-state reactions and sol-gel processes. The typical stoichiometric formula for CMAT is represented as Al2Ce3Mg2Tb2O19. Characterization techniques such as X-ray diffraction (XRD), high-resolution transmission electron microscopy (HRTEM), and X-ray photoelectron spectroscopy (XPS) are employed to confirm the successful formation of the compound and to analyze its structural properties.

Table 1: Characterization Techniques and Findings

| Technique | Findings |

|---|---|

| XRD | Confirmed the formation of the magnesium cerium terbium aluminum oxide phase with minimal reaction by-products. |

| HRTEM | Revealed fine structural details at the nanoscale, indicating uniform particle distribution. |

| XPS | Identified binding energies corresponding to Al-O, Ce 3d, and other elements, confirming their presence in CMAT. |

Biological Activity

The biological activity of CMAT is primarily attributed to its components, especially cerium oxide (CeO₂), which exhibits unique redox properties. Cerium ions can exist in multiple oxidation states (+3 and +4), enabling them to participate in various biochemical reactions. This property makes CeO₂ a candidate for therapeutic applications, including:

- Antioxidant Activity : CMAT can scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in treating diseases associated with oxidative damage, such as diabetes and neurodegenerative disorders .

- Catalytic Properties : The compound's catalytic behavior allows it to facilitate biochemical reactions that can enhance cellular repair mechanisms .

Case Studies

Recent studies have highlighted the efficacy of CMAT in various biological contexts:

- Diabetic Foot Treatment : A study demonstrated that CMAT nanoparticles significantly reduced oxidative stress markers in diabetic foot ulcer models, promoting faster healing compared to control groups .

- Cancer Therapy : Research indicated that CMAT could inhibit tumor cell proliferation through its antioxidant properties, potentially serving as a complementary treatment alongside conventional therapies .

- Neuroprotection : In animal models of neurodegeneration, CMAT administration was associated with improved cognitive function and reduced neuronal apoptosis due to its ability to modulate oxidative stress pathways .

Safety and Toxicology

While the potential benefits of CMAT are promising, understanding its safety profile is critical. Studies have shown that rare earth elements (REEs), including cerium and terbium, can exhibit cytotoxic effects at high concentrations. For instance, exposure to certain REEs has been linked to altered gene expression related to oxidative stress in human cell lines . Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. Basic: What experimental methods are recommended to determine the empirical formula of aluminum cerium magnesium terbium oxide?

Methodological Answer:

To determine the empirical formula, conduct stoichiometric combustion synthesis followed by gravimetric analysis. For example, react precise masses of aluminum, cerium, magnesium, and terbium precursors (e.g., oxides or nitrates) under controlled oxygen flow. Measure mass changes before and after combustion to calculate oxide ratios. Use X-ray diffraction (XRD) to confirm phase purity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Error analysis should account for incomplete oxidation or hygroscopic precursors, which may skew mass measurements .

Q. Advanced: How can discrepancies in quantitative phase analysis using Reference Intensity Ratio (RIR) methods be resolved?

Methodological Answer:

Discrepancies in RIR-based phase analysis (e.g., reported 92% vs. 96% magnesium aluminum silicate in mixed oxides) arise from differences in peak intensity integration (raw vs. integrated data) and sample heterogeneity. To resolve this:

- Cross-validate with energy-dispersive X-ray spectroscopy (EDS) or Rietveld refinement.

- Use standardized calibration curves with certified reference materials.

- Account for preferential orientation in XRD samples by applying texture corrections .

Q. Basic: What analytical techniques are suitable for elemental composition validation?

Methodological Answer:

- ICP-MS : Quantifies trace rare earth elements (e.g., terbium, cerium) with detection limits <1 ppm.

- X-ray fluorescence (XRF) : Provides bulk composition data for aluminum, magnesium, and oxygen.

- Titration : Acid-base titration (e.g., using HCl) for magnesium oxide content, validated against USP protocols .

Q. Advanced: How does this compound enhance corrosion resistance in alloy coatings?

Methodological Answer:

Nano-cerium oxide (CeO₂) in the composite forms a passivation layer, while terbium (Tb³⁺) improves oxidative stability. Methodology:

- Electrodeposition : Incorporate oxide nanoparticles into aluminum/magnesium matrices.

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in NaCl solutions to measure corrosion current density (icorr). Studies show CeO₂-Tb₂O₃ coatings reduce icorr by 40–60% compared to uncoated alloys .

Q. Basic: What techniques are used to characterize the crystal structure of this oxide system?

Methodological Answer:

- XRD : Identify cubic fluorite (CeO₂) and spinel (MgAl₂O₄) phases. Use Cu-Kα radiation (λ=1.5406 Å) with a scan range of 10–90° 2θ.

- Transmission Electron Microscopy (TEM) : Resolve lattice fringes (d-spacing ~0.31 nm for CeO₂) and elemental mapping via EDS .

Q. Advanced: How can the redox activity of cerium and terbium ions be optimized for catalytic applications?

Methodological Answer:

- Doping Strategies : Increase Ce³⁺/Ce⁴⁺ ratio via terbium doping (Tb³⁺ → Tb⁴⁺), enhancing oxygen vacancy density.

- Surface Modification : Functionalize with citric acid to stabilize Ce³⁺ sites.

- Activity Testing : Measure catalytic efficiency in CO oxidation (light-off temperature T₅₀) or oxygen storage capacity (OSC) using thermogravimetric analysis (TGA) .

Q. Basic: What protocols ensure purity in synthetic batches?

Methodological Answer:

- Spectrophotometric Analysis : Detect impurities (e.g., Fe, Ca) at <0.03% levels using UV-Vis with eriochrome black T for magnesium quantification.

- Loss on Drying (LOD) : Dry at 110°C for 24 hours; acceptable mass loss <0.5%.

- Acid Insolubility Test : Digest in HCl (1:10); residual mass <0.10% indicates purity .

Q. Advanced: What methodologies assess environmental impact during rare earth recovery from this oxide?

Methodological Answer:

- Biorecovery : Use Lanmodulin protein fragments to selectively bind terbium/cerium ions at pH 4–5, achieving >90% recovery from electronic waste leachates.

- Toxicity Screening : Conduct in vitro assays (e.g., HepG2 cell viability) for nanoparticle suspensions (10 μg/mL, 4–20 nm). Studies show dose-dependent cytotoxicity thresholds at >0.02 μg/mL .

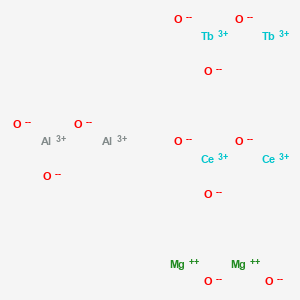

Properties

CAS No. |

67542-72-7 |

|---|---|

Molecular Formula |

Al2Ce2Mg2O11Tb2 |

Molecular Weight |

876.65 g/mol |

IUPAC Name |

dialuminum;dimagnesium;cerium(3+);oxygen(2-);terbium(3+) |

InChI |

InChI=1S/2Al.2Ce.2Mg.11O.2Tb/q4*+3;2*+2;11*-2;2*+3 |

InChI Key |

MKATWHUUGPQZES-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ce+3].[Ce+3].[Tb+3].[Tb+3] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.